molecular formula C13H17Cl2NO2 B5076061 1-(4-chlorophenyl)-3-morpholin-4-ylpropan-1-one;hydrochloride

1-(4-chlorophenyl)-3-morpholin-4-ylpropan-1-one;hydrochloride

Cat. No.: B5076061
M. Wt: 290.18 g/mol
InChI Key: JZKMQBCRPVKQQN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-morpholin-4-ylpropan-1-one;hydrochloride is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a propanone backbone, which is further linked to a morpholine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-morpholin-4-ylpropan-1-one typically involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable ketone precursor. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The intermediate product is then subjected to further reactions to obtain the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps like recrystallization or chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-morpholin-4-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-morpholin-4-ylpropan-1-one;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.

    2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride: A related compound with a piperazine ring.

Uniqueness

1-(4-chlorophenyl)-3-morpholin-4-ylpropan-1-one;hydrochloride is unique due to its specific combination of a morpholine ring and a 4-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-morpholin-4-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2.ClH/c14-12-3-1-11(2-4-12)13(16)5-6-15-7-9-17-10-8-15;/h1-4H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKMQBCRPVKQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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